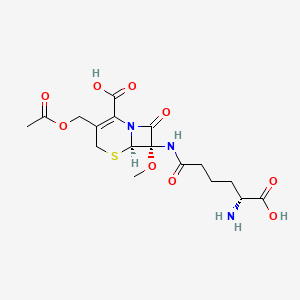

7-Methoxycephalosporin C

描述

Historical Context of Cephamycin Discovery and Early Research Significance

The story of 7-Methoxycephalosporin C is rooted in the broader discovery of cephamycins. Initially, it was believed that only fungi could produce β-lactam antibiotics like penicillins and cephalosporins. researchgate.net However, research conducted by teams at Merck and Eli Lilly & Co. revealed that various species of actinomycetes, such as Streptomyces and Nocardia, were capable of producing cephalosporins with unique modifications. researchgate.net This led to the discovery of Cephamycin C, a novel antibiotic isolated from Streptomyces clavuligerus, which was found to be a 7-alpha-methoxycephalosporin. nih.govnih.gov

The early research into these compounds was highly significant. The presence of the methoxy (B1213986) group on the β-lactam ring rendered these molecules more resistant to degradation by β-lactamases, enzymes produced by bacteria that inactivate many penicillin and cephalosporin (B10832234) antibiotics. researchgate.net This discovery opened up new avenues for developing antibiotics with a broader spectrum of activity, particularly against Gram-negative pathogens. researchgate.net While Cephamycin C itself was not used clinically, it became a crucial starting point for the semi-synthesis of many medically important antibiotics. researchgate.net

Overview of the Cephamycin Structural Class

Cephamycins are a distinct group of β-lactam antibiotics that are structurally very similar to cephalosporins, and as a result, are sometimes classified within the cephalosporin family. tandfonline.com Like cephalosporins, their core structure is based on the cephem nucleus. tandfonline.com

The defining characteristic that distinguishes cephamycins, including this compound, from cephalosporins is the presence of a methoxy group at the 7-alpha position of the cephem nucleus. tandfonline.com This seemingly small addition has a profound impact on the molecule's properties. The 7-alpha-methoxy group provides steric hindrance, which physically blocks β-lactamase enzymes from accessing and hydrolyzing the critical β-lactam ring, thereby conferring resistance to these enzymes. acs.org

Isotopic labeling studies have been crucial in elucidating the origin of this key functional group. Research demonstrated that the oxygen atom of the methoxy group in this compound is derived from molecular oxygen (O₂). nih.govnih.gov This finding pointed towards an oxidative enzymatic process being involved in its installation.

The biosynthesis of this compound is a complex, multi-step enzymatic process that builds upon the established pathway for cephalosporins. The journey begins with the fundamental building blocks: the amino acids L-α-aminoadipic acid, L-cysteine, and L-valine. nih.gov These are condensed to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). nih.gov

The ACV tripeptide is then cyclized to form isopenicillin N, the first intermediate with a β-lactam ring. nih.gov Isopenicillin N is a critical branch point. In cephamycin-producing organisms, it is epimerized to form Penicillin N. nih.gov The five-membered ring of Penicillin N is then expanded by an enzyme called deacetoxycephalosporin C synthase (DAOCS) to create the six-membered cephem nucleus of deacetoxycephalosporin C. nih.govoup.com

Further enzymatic modifications lead to the formation of Cephalosporin C, which serves as a direct precursor to this compound. researchgate.net The final, defining step is the introduction of the 7-alpha-methoxy group. This transformation is not a single reaction but a two-step process catalyzed by a two-protein enzyme system. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme/Protein System | Gene(s) | Function | Precursor | Product |

|---|---|---|---|---|

| Deacetoxycephalosporin C synthase (DAOCS) | cefE | Ring expansion of the penicillin nucleus. nih.govoup.com | Penicillin N | Deacetoxycephalosporin C |

| 7α-cephem-methoxylase (two-protein system) | cmcI and cmcJ | Introduction of the methoxyl group at C-7. researchgate.net | Cephalosporin C | This compound |

This methoxylation is accomplished by the products of the cmcI and cmcJ genes. The process involves an initial hydroxylation at the C-7 position, followed by a methylation step. researchgate.net Efficient hydroxylation and the subsequent transfer of the methyl group from the co-factor S-adenosylmethionine (SAM) require both the CmcI and CmcJ proteins. Cell-free extract studies with Streptomyces clavuligerus have confirmed that in the presence of S-adenosylmethionine, 2-oxoglutarate, Fe²⁺, and a reducing agent, Cephalosporin C is converted into its 7-alpha-methoxy derivative. researchgate.net

Table 2: Research Findings on the Conversion of Cephalosporin C

| Study Organism | Method | Key Findings | Reference(s) |

|---|---|---|---|

| Nocardia lactamdurans | Gene expression and protein analysis | Two genes, cmcI and cmcJ, encode the two-protein system (P7 and P8) required for the conversion of Cephalosporin C to this compound. | |

| Streptomyces clavuligerus | Cell-free extract experiments | Demonstrated the conversion of Cephalosporin C to its 7α-methoxy derivative in the presence of specific co-factors like S-adenosylmethionine and Fe²⁺. researchgate.net | researchgate.net |

| Streptomyces clavuligerus | Isotopic labeling (¹⁸O₂) | The oxygen atom of the 7-alpha-methoxy group originates from molecular oxygen (O₂). nih.govnih.gov | nih.govnih.gov |

Structure

3D Structure

属性

CAS 编号 |

41849-38-1 |

|---|---|

分子式 |

C17H23N3O9S |

分子量 |

445.4 g/mol |

IUPAC 名称 |

(6R,7S)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H23N3O9S/c1-8(21)29-6-9-7-30-16-17(28-2,15(27)20(16)12(9)14(25)26)19-11(22)5-3-4-10(18)13(23)24/h10,16H,3-7,18H2,1-2H3,(H,19,22)(H,23,24)(H,25,26)/t10-,16-,17+/m1/s1 |

InChI 键 |

ORQHMODRGXTBFU-LWNYNHHKSA-N |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O |

手性 SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(NC(=O)CCC[C@H](C(=O)O)N)OC)SC1)C(=O)O |

规范 SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O |

其他CAS编号 |

41849-38-1 |

同义词 |

7 alpha-methoxycephalosporin C 7-methoxycephalosporin C 7-methoxycephalosporin C, (6R-(6alpha,7alpha))-isomer 7-methoxycephalosporin C, diammonium salt 7-methoxycephalosporin C, disodium salt 7-methoxycephalosporin C, monoammonium salt 7-methoxycephalosporin C, monohydrochloride 7-methoxycephalosporin C, monosodium salt 7-methoxycephalosporin C, sodium salt |

产品来源 |

United States |

Biosynthesis and Enzymatic Transformations of 7 Methoxycephalosporin C

Core Biosynthetic Pathway Leading to Cephalosporin (B10832234) C

The foundational steps for the synthesis of 7-Methoxycephalosporin C are shared with the biosynthesis of penicillins and other cephalosporins. acs.orgnih.gov This common pathway begins with the formation of a key tripeptide intermediate and proceeds through a series of cyclization, epimerization, and ring expansion reactions to form the core cephalosporin structure. nih.govresearchgate.net

The biosynthesis commences with the condensation of three precursor amino acids: L-α-aminoadipic acid (L-α-AAA), L-cysteine, and L-valine. psu.eduasm.org This reaction is catalyzed by a large, multifunctional non-ribosomal peptide synthetase (NRPS) known as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). ebi.ac.uk The ACVS enzyme activates each of the three constituent amino acids in an ATP-dependent process, forming aminoacyl-adenylates. ebi.ac.uk The enzyme's modular structure then facilitates the sequential formation of peptide bonds. A critical step in this process is the epimerization of L-valine to its D-valine configuration, which is essential for the subsequent cyclization. The final product of this enzymatic assembly line is the linear tripeptide, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), the universal precursor for penicillins and cephalosporins. acs.org

The linear ACV tripeptide undergoes a remarkable transformation catalyzed by the enzyme Isopenicillin N Synthase (IPNS), a non-heme iron-dependent oxidase. acs.orgebi.ac.uk IPNS facilitates an oxidative cyclization of ACV, a reaction that requires molecular oxygen. ebi.ac.uk This process involves the formation of two rings: the four-membered β-lactam ring and the five-membered thiazolidine (B150603) ring. acs.org The reaction is initiated by the ligation of the substrate's thiolate group to the iron center in the enzyme's active site. nih.gov This is followed by a series of complex steps involving iron-dioxygen and iron-oxo species that abstract hydrogen atoms from the ACV molecule, leading to the formation of the bicyclic product, Isopenicillin N. nih.govwikipedia.org Isopenicillin N is the first compound in the pathway to exhibit antibiotic activity. researchgate.net

The next step in the pathway distinguishes cephalosporin biosynthesis from that of most penicillins. The L-α-aminoadipyl side chain of Isopenicillin N is converted to the D-configuration by the enzyme Isopenicillin N Epimerase (IPNE). wikipedia.orguniprot.org This enzymatic reaction yields Penicillin N. wikipedia.orgebi.ac.uk The epimerase in bacteria like Streptomyces clavuligerus is a pyridoxal (B1214274) phosphate-dependent enzyme. uniprot.orgmicrobiologyresearch.org In contrast, the epimerization system in the fungus Acremonium chrysogenum is notably different, requiring the concerted action of two proteins encoded by the cefD1 and cefD2 genes. nih.gov This epimerization is a crucial prerequisite for the subsequent ring expansion reaction. wikipedia.org

Following the ring expansion, the C-3' methyl group of Deacetoxycephalosporin C (DAOC) is hydroxylated to form Deacetylcephalosporin C (DAC). wikipedia.org This reaction is catalyzed by Deacetylcephalosporin C Synthase, also known as DAOC Hydroxylase (DACS). oup.comwikipedia.org Like DAOCS, this enzyme is a non-heme iron(II) and α-ketoglutarate-dependent dioxygenase. wikipedia.orgqmul.ac.uk In Streptomyces clavuligerus, the expandase and hydroxylase activities are carried out by two separate enzymes encoded by the cefE and cefF genes, respectively. nih.govoup.com In contrast, in the fungus Acremonium chrysogenum, a single bifunctional enzyme encoded by the cefEF gene catalyzes both the ring expansion of Penicillin N and the subsequent hydroxylation of DAOC. oup.comnih.govasm.org The resulting DAC is the direct precursor to Cephalosporin C (formed by acetylation) and the substrate for the cephamycin-specific pathway. psu.edu

Table 1: Enzymes of the Core Cephalosporin C Biosynthetic Pathway

| Enzyme Name | Abbreviation | Gene(s) | Substrate(s) | Product(s) | Cofactor(s) |

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase | ACVS | pcbAB | L-α-aminoadipic acid, L-cysteine, L-valine, ATP | ACV, AMP, Pyrophosphate | Mg²⁺ |

| Isopenicillin N Synthase | IPNS | pcbC | ACV, O₂ | Isopenicillin N, H₂O | Fe²⁺, Ascorbate |

| Isopenicillin N Epimerase | IPNE | cefD | Isopenicillin N | Penicillin N | Pyridoxal phosphate (B84403) (in bacteria) |

| Deacetoxycephalosporin C Synthase | DAOCS | cefE | Penicillin N, α-ketoglutarate, O₂ | Deacetoxycephalosporin C, Succinate, CO₂ | Fe²⁺, Ascorbate |

| Deacetylcephalosporin C Synthase | DACS | cefF | Deacetoxycephalosporin C, α-ketoglutarate, O₂ | Deacetylcephalosporin C, Succinate, CO₂ | Fe²⁺, Ascorbate |

Cephamycin-Specific Biosynthetic Steps: Elucidation of 7-alpha-Methoxylation

The defining feature of cephamycins, including this compound, is the presence of a methoxy (B1213986) group at the C-7α position of the cephem nucleus. csic.esslu.se This modification is introduced after the formation of the core cephalosporin structure and is catalyzed by a dedicated two-component enzymatic system. psu.edunih.gov The substrate for this reaction can be Cephalosporin C itself. nih.gov

Research in cephamycin-producing actinomycetes like Nocardia lactamdurans and Streptomyces clavuligerus has revealed that this 7-α-methoxylation is a two-step process requiring two distinct proteins. psu.edunih.govpsu.edu These proteins are encoded by the tandem genes cmcI and cmcJ. nih.govresearchgate.net

C-7 Hydroxylation: The first step is the introduction of a hydroxyl group at the C-7 position of the cephalosporin substrate. The oxygen atom for this hydroxyl group is derived from molecular oxygen (O₂). nih.govnih.gov This reaction is believed to be catalyzed by the protein CmcJ, which functions as a C-7 hydroxylase. researchgate.net

O-Methylation: The second step involves the methylation of the newly formed 7-α-hydroxyl group. This reaction is catalyzed by the CmcI protein, which acts as an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. psu.eduresearchgate.net CmcI transfers the methyl group from SAM to the 7-hydroxy intermediate, yielding the final 7-methoxycephalosporin product. psu.edu

Initial studies showed that efficient conversion of Cephalosporin C to this compound required the presence of both gene products, P7 (CmcI) and P8 (CmcJ). nih.govresearchgate.net While the CmcI protein alone showed some weak hydroxylase activity, efficient catalysis necessitated the presence of CmcJ, which likely acts as a coupling protein or helper to facilitate the hydroxylation step. nih.govpsu.eduresearchgate.net The CmcI protein contains a Rossmann fold domain for binding the SAM cofactor and a magnesium ion (Mg²⁺) is also implicated in its catalytic activity. psu.eduresearchgate.net This two-enzyme system is the key determinant for the biosynthesis of this compound and other cephamycins. nih.govnih.gov

Table 2: The 7-alpha-Methoxylation Two-Component System

| Gene | Protein | Proposed Function | Substrate(s) | Product(s) | Cofactor(s)/Dependencies |

| cmcJ | CmcJ | 7α-Hydroxylase | Cephalosporin C, O₂ | 7α-Hydroxycephalosporin C | CmcI (for efficiency) |

| cmcI | CmcI | 7α-Hydroxycephem O-Methyltransferase | 7α-Hydroxycephalosporin C, S-adenosyl-L-methionine (SAM) | This compound, S-adenosyl-L-homocysteine (SAH) | Mg²⁺ |

Identification and Characterization of the 7-alpha-Methoxylation Enzyme System

The conversion of cephalosporin C to this compound is catalyzed by a 7α-cephem-methoxylase system. nih.gov This enzymatic machinery has been identified and characterized in cephamycin-producing actinomycetes like Nocardia lactamdurans and Streptomyces clavuligerus. psu.edupsu.edu

Two-Protein Component System: CmcI (P7) and CmcJ (P8)

The 7-alpha-methoxylation is not the result of a single enzyme but a two-component protein system. nih.govfrontiersin.org These proteins are designated as CmcI (also known as P7) and CmcJ (also known as P8). nih.govpsu.eduresearchgate.net Both proteins are essential for the efficient hydroxylation at the C-7 position and the subsequent transfer of a methyl group from S-adenosylmethionine (SAM). nih.govresearchgate.net

While both CmcI and CmcJ are required for full enzymatic activity, studies have shown that CmcI alone exhibits weak C-7 hydroxylase activity and a notable cephalosporin-dependent NADH oxidase activity. nih.govpsu.edu This suggests that CmcJ acts as a coupling protein, enhancing the efficiency of the hydroxylation reaction catalyzed by CmcI. nih.govpsu.edu The interaction between these two proteins is crucial, and they can form a heterodimeric complex. researchgate.net

Below is a table summarizing the key characteristics of the CmcI and CmcJ protein system.

| Protein | Alternative Name | Encoded by Gene | Primary Function |

| CmcI | P7 | cmcI | Catalyzes 7-alpha-hydroxylation and methyltransfer; possesses monooxygenase and methyltransferase domains. nih.govpsu.edu |

| CmcJ | P8 | cmcJ | Acts as a coupling protein to enhance the efficiency of CmcI-catalyzed hydroxylation. nih.govpsu.edu |

Genetic Locus of cmcI and cmcJ Genes within Cephamycin Gene Clusters

The genes encoding these two proteins, cmcI and cmcJ, are located within the cephamycin C gene cluster. psu.edufrontiersin.org In Nocardia lactamdurans, these genes correspond to open reading frames 7 (ORF7) and 8 (ORF8). nih.govresearchgate.net Their close proximity and translational coupling suggest a coordinated synthesis and function. nih.govpsu.edu The cephamycin gene cluster also contains other genes essential for the biosynthesis of the antibiotic, including those for the formation of the precursors and the final modification steps. oup.com The cmcI and cmcJ genes are specifically involved in the late-stage methoxylation that characterizes cephamycins. frontiersin.org

Enzymatic Mechanism of 7-alpha-Hydroxylation

The introduction of the methoxy group at the 7-alpha position is a two-step process: an initial hydroxylation followed by a methylation.

Role of P7 (CmcI) as a 7-alpha-Hydroxylase/Monooxygenase

The CmcI protein (P7) is a bifunctional enzyme that acts as a 7-alpha-hydroxylase and a methyltransferase. psu.eduresearchgate.net The hydroxylase activity is attributed to its monooxygenase function. nih.govpsu.edu This is supported by the presence of domains in CmcI that show homology to cholesterol 7α-monooxygenases. nih.govpsu.edu As a monooxygenase, CmcI utilizes molecular oxygen to introduce a hydroxyl group onto the cephalosporin C substrate at the C-7 position. psu.edunih.gov

Cofactor Requirements: S-Adenosylmethionine (SAM), 2-Oxoglutarate, Fe2+, and Reducing Agents (NADH)

A summary of the essential cofactors and their roles is presented in the table below.

| Cofactor | Role in 7-alpha-Methoxylation |

| S-Adenosylmethionine (SAM) | Donates the methyl group for the methylation of the 7-hydroxycephem intermediate. psu.edunih.gov |

| 2-Oxoglutarate | Required for the hydroxylase activity. psu.edunih.gov |

| Fe2+ | Essential iron ion for the catalytic activity of the hydroxylase. psu.edunih.gov |

| NADH | Acts as a reducing agent to support the monooxygenase function. psu.edu |

Origin of the Methoxy Oxygen Atom: Incorporation of Molecular O2

Isotopic labeling studies have definitively shown that the oxygen atom of the methoxy group at the C-7 position is derived from molecular oxygen (O2). nih.govnih.gov Experiments using 18O2 demonstrated its incorporation into the 7-alpha-methoxycephalosporin, confirming the oxygenase-mediated mechanism of the hydroxylation step. nih.govnih.gov This finding is consistent with the characterization of CmcI as a monooxygenase. psu.edu

Enzymatic Mechanism of Methyl Group Transfer

The conversion of cephalosporin C to this compound is a two-step process catalyzed by a bifunctional enzyme system. psu.eduresearchgate.net This system first hydroxylates the C-7 position of the cephalosporin nucleus, followed by the transfer of a methyl group to the newly formed hydroxyl group. psu.edu The oxygen atom for the hydroxyl group is derived from molecular oxygen. nih.govnih.gov

The introduction of the 7-methoxy group is orchestrated by two proteins, CmcI (P7) and CmcJ (P8), encoded by the linked genes cmcI and cmcJ within the cephamycin biosynthetic cluster. psu.edunih.gov While CmcI possesses the primary catalytic activities, CmcJ plays a crucial, albeit not fully elucidated, role.

Initially, CmcI was identified as having a weak C-7 hydroxylase activity and a strong cephalosporin-dependent NADH oxidase activity on its own. psu.edunih.gov However, efficient hydroxylation and subsequent methylation require the presence of both CmcI and CmcJ. psu.eduresearchgate.net This has led to the hypothesis that CmcJ acts as a coupling protein. psu.edunih.gov In this proposed role, CmcJ facilitates the efficient coupling of NADH oxidation to the hydroxylation of the cephalosporin substrate at the C-7 position by CmcI. psu.eduresearchgate.net This is analogous to other two-component hydroxylase systems. nih.gov

Further structural and functional studies have aimed to clarify the precise function of CmcJ. While CmcI contains domains characteristic of methyltransferases, CmcJ's role appears to be more supportive, ensuring the proper conformation and function of the enzymatic complex for the hydroxylation step that precedes methylation. nih.govslu.se

The direct precursor for the methyl group in the 7-methoxy moiety is S-adenosylmethionine (SAM). psu.edursc.org SAM is a ubiquitous biological molecule that serves as the primary methyl group donor in a vast array of metabolic reactions, catalyzed by a class of enzymes known as methyltransferases. nih.govnih.govmdpi.com

In the biosynthesis of this compound, after the initial hydroxylation of the C-7 position by the CmcI/CmcJ complex, the methyltransferase domain of CmcI facilitates the transfer of the methyl group from SAM to the 7-hydroxyl group. psu.eduslu.se This reaction is a classic example of an SN2-type nucleophilic substitution, where the oxygen of the hydroxyl group acts as the nucleophile, attacking the electrophilic methyl group of SAM. nih.gov This results in the formation of this compound and S-adenosylhomocysteine (SAH) as a byproduct. researchgate.net The requirement of SAM for this transformation has been confirmed in vitro using cell-free extracts of cephamycin-producing organisms. psu.edu

Protein-Protein Interactions and Complex Formation: CmcI-CmcJ Heterodimer Assembly

Efficient methoxylation at the C-7 position is dependent on the physical interaction between the CmcI and CmcJ proteins. psu.eduresearchgate.net Evidence from co-renaturation, immunoaffinity chromatography, and protein cross-linking studies has demonstrated that CmcI and CmcJ assemble into a heterodimeric complex. researchgate.net This complex has a molecular mass of approximately 59 kDa, corresponding to a 1:1 stoichiometry of the CmcI (Mr ~27,000) and CmcJ (Mr ~32,000) proteins. researchgate.net

| Component | Gene | Function |

| CmcI (P7) | cmcI | Contains hydroxylase and methyltransferase domains; responsible for the conversion of cephalosporin C to this compound. psu.edunih.gov |

| CmcJ (P8) | cmcJ | Acts as a coupling protein, enhancing the efficiency of the C-7 hydroxylation step catalyzed by CmcI. psu.edunih.gov |

Substrate Specificity and Introduction Timing of the 7-alpha-Methoxy Group in the Biosynthetic Pathway

The introduction of the 7-alpha-methoxy group is a late step in the cephamycin C biosynthetic pathway. psu.edu The enzymatic system exhibits a degree of substrate specificity. The primary substrate for the CmcI/CmcJ-catalyzed methoxylation is cephalosporin C. researchgate.net Studies have shown that while the system can convert deacetoxycephalosporin C to its 7-alpha-methoxy derivative, this occurs at a much lower efficiency. researchgate.net No significant activity has been observed with deacetylcephalosporin C as a substrate. researchgate.net This suggests that the carbamoyl (B1232498) group at the C-3' position, a characteristic feature of cephamycin C, is likely added before the 7-alpha-methoxylation occurs. The timing of this modification ensures the efficient production of the final cephamycin C molecule.

Biosynthetic Regulation and Genetic Control

The genes for cephamycin biosynthesis, including cmcI and cmcJ, are organized in a gene cluster. psu.eduresearchgate.net The expression of these genes is controlled by complex regulatory networks that respond to various environmental and nutritional signals, such as carbon source availability and ambient pH. asm.org

In Streptomyces clavuligerus, a key regulatory element is the ccaR gene, which acts as a transcriptional activator for the cephamycin and clavulanic acid biosynthetic pathways. grafiati.com Overexpression of ccaR has been shown to increase the transcription of cephamycin biosynthesis genes, including cmcI, leading to enhanced production of cephamycin C. researchgate.net Furthermore, engineering the expression of cmcI and cmcJ by placing them under the control of a strong promoter, such as ermEp*, has been demonstrated to improve the bioconversion of cephalosporin C to 7α-methoxycephalosporin C. researchgate.netoup.com Achieving a coordinated and optimal ratio of CmcI and CmcJ expression is crucial for maximizing the efficiency of the methoxylation reaction. researchgate.netoup.com The translational coupling of cmcI and cmcJ also represents a form of genetic control, ensuring the stoichiometric production of the two components of the heterodimeric enzyme complex. psu.edunih.gov

Common Multi-functional Elements Controlling Biosynthesis

The regulation of this compound (cephamycin C) biosynthesis is intricately linked with the production of another important β-lactam compound, clavulanic acid, particularly in Streptomyces clavuligerus. oup.comasm.org Although the biosynthetic pathways for cephamycin C and clavulanic acid are distinct, they are controlled by common multi-functional regulatory elements. oup.com

A key regulatory gene, ccaR (cephamycin and clavulanic acid regulator), has been identified within the cephamycin gene cluster in S. clavuligerus. asm.orgasm.orgresearchgate.net This gene is essential for the production of both cephamycin C and clavulanic acid. asm.orgasm.orgnih.gov The protein encoded by ccaR shares similarities with other regulatory proteins in Streptomyces species, such as ActII-ORF4 and RedD. asm.orgresearchgate.net Disruption of the ccaR gene leads to the loss of ability to synthesize both compounds, while its amplification can increase the production of both cephamycin C and clavulanic acid by two- to three-fold. asm.orgresearchgate.net Transcriptomic analysis has confirmed that the expression of genes in both the cephamycin C and clavulanic acid biosynthesis clusters is significantly reduced in ccaR-deleted mutants. nih.gov

The CcaR protein appears to form a regulatory cascade with another regulator, ClaR, which is specific to the clavulanic acid pathway. frontiersin.orgmdpi.comoup.com CcaR positively regulates the expression of claR, and together they coordinate the biosynthesis of these two distinct β-lactam compounds. frontiersin.orgmdpi.com This coordinated regulation may be crucial for the survival of the producing organism. asm.org

Furthermore, the expression of ccaR itself is under the control of a network of other global regulators, including Brp, AreB, AdpA, BldG, and RelA, highlighting a complex, multi-layered control system. oup.com The introduction of heterologous regulatory genes, such as pimM from Streptomyces natalensis, has also been shown to significantly upregulate the gene clusters for both cephamycin C and clavulanic acid in S. clavuligerus, leading to increased production. nih.gov This demonstrates that the biosynthetic machinery for this compound is responsive to a variety of transcriptional activators.

Detailed Research Findings

Table 1: Key Genes and Enzymes in the Conversion of Cephalosporin C to this compound

| Gene | Enzyme (Protein) | Organism | Function | Key Findings | References |

|---|---|---|---|---|---|

| cmcI (ORF7) | CmcI (P7) | Nocardia lactamdurans, Streptomyces clavuligerus | Catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the 7α-hydroxy group of the cephalosporin intermediate. It is considered a methyltransferase. | Possesses domains characteristic of methyltransferases and monooxygenases. Alone, it shows weak C-7 hydroxylase activity. The crystal structure reveals a binding site for SAM and a magnesium ion, suggesting its role as a methyltransferase. | psu.edunih.govresearchgate.netpsu.eduresearchgate.net |

| cmcJ (ORF8) | CmcJ (P8) | Nocardia lactamdurans, Streptomyces clavuligerus | Likely introduces the 7α-hydroxyl group onto the cephalosporin intermediate. It acts as a "helper" protein to CmcI for efficient methoxylation. | Shows weak similarity to gibberellin desaturase. It is essential for efficient hydroxylation at the C-7 position, acting as a coupling protein in a two-component system with CmcI. | psu.edunih.govresearchgate.netpsu.eduresearchgate.net |

Table 2: Regulatory Elements Controlling this compound Biosynthesis

| Regulatory Element | Type | Organism | Function | Key Findings | References |

|---|---|---|---|---|---|

| ccaR | Pathway-specific regulatory gene | Streptomyces clavuligerus | Essential for the biosynthesis of both cephamycin C and clavulanic acid. | Disruption abolishes production of both compounds. Amplification increases yields of both. It controls the expression of biosynthetic genes in both pathways. | asm.orgasm.orgresearchgate.netnih.govnih.gov |

| claR | LysR-type regulatory gene | Streptomyces clavuligerus | Primarily regulates the clavulanic acid biosynthesis pathway but also influences cephamycin C production. | Its expression is dependent on CcaR. Deletion mutants show altered cephamycin C production levels, indicating cross-regulation between the two pathways. | frontiersin.orgmdpi.comnih.gov |

| Brp, AreB, AdpA, BldG, RelA | Global regulatory proteins | Streptomyces clavuligerus | Control the expression of the key regulator, ccaR. | These regulators form a complex network that integrates various cellular signals to control the onset of secondary metabolism, including cephamycin C production. | oup.com |

| pimM | Heterologous PAS-LuxR regulator | Streptomyces natalensis (expressed in S. clavuligerus) | Activates secondary metabolite gene clusters. | Constitutive expression in S. clavuligerus significantly overexpressed the cephamycin C and clavulanic acid gene clusters, leading to a 7-fold and 10-fold increase in production, respectively. | nih.gov |

Chemical and Semi Synthetic Approaches to 7 Methoxycephalosporin C and Its Analogues

Introduction of the 7-alpha-Methoxy Group via Chemical Methods

The chemical synthesis of 7α-methoxycephalosporins has been a significant area of research, with various methods developed to introduce the methoxy (B1213986) group at the C-7 position. These approaches often start from 7-aminocephalosporanic acid (7-ACA), a key intermediate obtained from the fermentation of Cephalosporium acremonium. patsnap.comubbcluj.roresearchgate.net

7-Imino System Methodologies

One of the prominent strategies for 7α-methoxylation involves the formation of a 7-imino intermediate. clockss.org A notable method utilizes a Schiff base formed from the reaction of a 7-aminocephalosporin derivative with an aldehyde, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde. mdpi.comnih.gov This Schiff base is then oxidized, often using agents like lead dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to generate a C-7 imine. mdpi.comnih.gov Subsequent treatment with methanol (B129727) leads to the stereoselective addition of a methoxy group to the α-face of the cephalosporin (B10832234) nucleus. mdpi.comnih.gov The imine can then be cleaved to yield the desired 7α-methoxy-7β-amino compound. mdpi.com

Another approach within the 7-imino system involves the use of t-butyl hypochlorite (B82951). clockss.org This reagent reacts with a 7-acylaminocephalosporin to form an N-chloro-N-acylamino intermediate, which upon treatment with a base like lithium methoxide (B1231860), eliminates hydrogen chloride to form an acylimine. The methoxide then attacks the imine carbon to furnish the 7α-methoxy derivative.

7-Anion System Methodologies

An alternative to the imino system is the generation of a 7-anion intermediate. clockss.org This method typically involves the treatment of a 7-substituted cephalosporin with a strong base at low temperatures to create a carbanion at the C-7 position. Subsequent reaction with an electrophilic methoxylating agent introduces the methoxy group. However, this approach can be challenging due to the potential for competing reactions and the instability of the anionic intermediate.

Stereoselective Synthesis of 7-alpha-Methoxycephalosporin C

A one-step stereoselective synthesis of 7α-methoxycephalosporin C has been reported, which is a significant advancement in the field. nih.govacs.org This method involves the functionalization of the C-7 position of a cephalosporin derivative. By carefully choosing the starting materials and reaction conditions, the methoxy group is introduced with high stereoselectivity at the α-position. nih.govacs.org For instance, the reaction of a 7-unsubstituted cephalosporin with lithium methoxide and t-butyl hypochlorite can directly and stereoselectively yield the 7α-methoxy derivative. google.com

Multi-step Synthetic Procedures (e.g., from 7-aminocephalosporanic acid)

The synthesis of 7-methoxycephalosporin C and its analogues often involves multi-step procedures starting from readily available materials like 7-aminocephalosporanic acid (7-ACA). patsnap.commdpi.comgoogle.com A typical synthetic sequence is outlined below:

Protection of Functional Groups: The carboxyl group at C-4 and the amino group at C-7 of 7-ACA are protected to prevent unwanted side reactions. mdpi.com Diphenylmethyl (benzhydryl) is a common protecting group for the carboxyl function. mdpi.com

Introduction of the 7α-Methoxy Group: One of the methodologies described above (e.g., 7-imino or 7-anion system) is employed to introduce the methoxy group at the C-7 position. mdpi.com

Modification of the C-7 Side Chain: The protecting group on the 7-amino function is removed, and a desired acyl side chain is introduced. This acylation step is crucial for the biological activity of the final compound.

Deprotection: Finally, the carboxyl protecting group is removed to yield the target 7-methoxycephalosporin derivative.

A patented method describes a multi-step synthesis starting from 7-ACA, involving modification of the C-3 and C-7β side chains, protection of the C-4 carboxyl group, oxidative rearrangement and reduction, selective introduction of the 7α-methoxy group, and final removal of the amino protecting group. google.com

Derivatization Strategies for the 7-Methoxycephalosporin Nucleus

Once the 7-methoxycephalosporin core is synthesized, further derivatization is often carried out to optimize its properties. wikipedia.org Modifications at the C-3' and C-7 positions are particularly important for modulating the antibacterial spectrum and pharmacokinetic profile. wikipedia.org

Modifications at the C-3' Position

The substituent at the C-3' position of the cephalosporin nucleus significantly influences the compound's pharmacokinetic properties. wikipedia.org The acetoxymethyl group present in 7-ACA can be displaced by various nucleophiles to introduce a wide range of substituents.

For instance, the acetoxy group can be displaced by heterocyclic thiols, such as 1-methyl-1H-tetrazol-5-thiol, to introduce a heterocyclicthiomethyl group. doi.org This modification is known to enhance antibacterial activity. The synthesis of cefminox, a cephamycin antibiotic, involves the introduction of a (1-methyl-1H-tetrazol-5-yl)thiomethyl group at the C-3 position. oup.com

It's noteworthy that the presence of the 7α-methoxy group can reduce the reactivity of the 3-acetoxymethyl substituent towards nucleophilic substitution compared to cephalosporins lacking this group. google.com

Chemo-Enzymatic Synthesis of this compound Intermediates

The introduction of the methoxy group at the C-7 position of the cephalosporin core is a key step that defines the cephamycin class of antibiotics. While purely chemical methods for this transformation exist, nature has evolved a highly specific and efficient enzymatic system for this purpose. nih.gov The chemo-enzymatic synthesis of this compound intermediates leverages this natural biosynthetic machinery, offering a green and stereoselective alternative to traditional organic synthesis.

The key transformation is the conversion of cephalosporin C (or a related precursor) into this compound. Research has identified a two-protein enzyme system in cephamycin-producing bacteria, such as Nocardia lactamdurans and Streptomyces clavuligerus, that catalyzes this reaction. nih.govpsu.eduresearchgate.net This system provides a direct enzymatic pathway to install the C-7 methoxy group.

The process occurs in two sequential steps, both orchestrated by a complex of two enzymes encoded by the cmcI and cmcJ genes: nih.govpsu.edu

C-7 Hydroxylation: The first step is the hydroxylation of the C-7 position of the cephalosporin nucleus. This reaction is catalyzed by the CmcJ protein, which functions as a 2-oxoglutarate-dependent oxygenase. researchgate.net

O-Methylation: The newly introduced 7α-hydroxyl group is then methylated by the CmcI protein, a methyltransferase. nih.govresearchgate.net This enzyme utilizes S-adenosylmethionine (SAM) as the methyl group donor, yielding the final 7α-methoxy product and S-adenosylhomocysteine (SAHC). researchgate.net

Efficient conversion requires the coordinated action of both proteins, which appear to form a complex. nih.govresearchgate.net While the CmcI protein contains the binding site for SAM and is responsible for the methylation, the CmcJ protein carries out the initial, crucial hydroxylation. nih.govresearchgate.net This enzymatic approach is highly stereoselective, exclusively producing the desired α-methoxy configuration, which is essential for the enhanced β-lactamase stability of cephamycins. nih.gov

The details of this enzymatic system are outlined in the table below.

| Enzyme Component | Gene | Function | Cofactors / Substrates | Reference(s) |

| CmcJ | cmcJ (ORF8) | 7α-Hydroxylase | Cephalosporin C, 2-Oxoglutarate, O₂ | nih.govpsu.eduresearchgate.net |

| CmcI | cmcI (ORF7) | 7α-Hydroxycephem O-Methyltransferase | 7α-Hydroxycephalosporin C, S-adenosylmethionine (SAM) | nih.govpsu.eduresearchgate.net |

This chemo-enzymatic strategy represents a powerful method for generating key 7-methoxycephalosporin intermediates. It bypasses the often harsh and non-selective reagents used in purely chemical syntheses, offering a more sustainable and precise manufacturing route. mdpi.com

Biotechnological Production and Strain Engineering for 7 Methoxycephalosporin C

Optimization of Fermentation Conditions for Producer Strains

The biosynthesis of 7-Methoxycephalosporin C is intricately linked to the growth and metabolic state of the producer strain, which are profoundly influenced by the fermentation environment. jmb.or.kr Optimization of medium composition and process parameters is therefore a critical step in maximizing production. frontiersin.orgfrontiersin.org

Medium Composition and Nutrient Optimization

The composition of the fermentation medium plays a pivotal role in supporting cell growth and directing metabolic flux towards the synthesis of this compound. Key components include carbon and nitrogen sources, as well as specific precursors like methionine.

Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources significantly impacts the production of cephalosporins. While Streptomyces clavuligerus is unable to efficiently utilize glucose as a primary carbon source due to a deficient glucose transport system, other carbon sources like soluble starch have proven effective. wikipedia.orgactinobase.orgjst.go.jp For nitrogen, various organic and inorganic sources are utilized. Studies on the production of related compounds have shown that organic nitrogen sources like peptone and beef extract can support high production levels. japsonline.comnih.gov The carbon-to-nitrogen (C/N) ratio is a crucial parameter, with a specific range being optimal for maximizing cephalosporin (B10832234) C synthesis. longdom.org

Methionine: Methionine serves as the donor of the methyl group for the methoxylation at the C-7 position of the cephalosporin core, a reaction that is characteristic of cephamycins like this compound. psu.eduresearchgate.netnih.gov The concentration of methionine in the fermentation medium is a critical factor. An optimal concentration of methionine can stimulate fungal differentiation and significantly increase antibiotic yield. longdom.orgresearchgate.net However, concentrations exceeding the optimum can be inhibitory to production in certain strains. nih.gov The stimulatory effect of methionine is linked to the induction of key biosynthetic enzymes, including ACV synthetase. nih.gov

Table 1: Effect of Selected Nutrients on Cephalosporin Production

| Nutrient Category | Nutrient Example | Observation |

| Carbon Source | Soluble Starch | Serves as a good carbon source for antibiotic production. jst.go.jp |

| Nitrogen Source | Yeast Extract | Identified as the best nitrogen source in some studies. jst.go.jp |

| Amino Acid | Methionine | Optimal concentrations stimulate production; high concentrations can be inhibitory. longdom.orgresearchgate.netnih.gov |

Process Parameters and Their Impact on Production

Beyond the chemical composition of the medium, physical parameters during fermentation have a profound effect on the production of this compound. These include pH, temperature, and dissolved oxygen levels.

Temperature: Temperature is another critical factor influencing both cell growth and antibiotic synthesis. The optimal temperature for the production of cephalosporin C by A. chrysogenum is around 28°C. longdom.orgnih.gov The 7α-hydroxylase enzyme from S. clavuligerus, involved in the methoxylation step, shows optimal activity between 20-30°C. grafiati.com

Dissolved Oxygen (DO): Adequate oxygen supply is essential for the aerobic metabolism of the producing microorganisms. Dissolved oxygen levels must be maintained above a critical threshold to ensure efficient biosynthesis. In fermentations of A. chrysogenum, maintaining DO above 30% saturation is a common practice. longdom.org However, excessively high levels of dissolved oxygen can sometimes retard the fermentation process. nih.gov

Table 2: Impact of Process Parameters on Cephalosporin Production

| Parameter | Optimal Range/Value | Impact on Production |

| pH | 4.0 - 7.2 | Influences enzyme activity and overall yield. longdom.orgnih.govscielo.br |

| Temperature | 20°C - 30°C | Affects both cell growth and enzyme kinetics. longdom.orgnih.govgrafiati.com |

| Dissolved Oxygen | >30% saturation | Essential for aerobic biosynthesis; levels must be controlled. longdom.orgnih.gov |

Genetic Engineering Strategies for Enhanced Bioconversion

Advances in genetic engineering have provided powerful tools to manipulate the biosynthetic pathways of Streptomyces clavuligerus, leading to significant improvements in the production of this compound. These strategies focus on enhancing the expression of key enzymes involved in the final steps of the biosynthetic pathway.

Overexpression of Key Biosynthetic Genes (cmcI, cmcJ)

The conversion of cephalosporin C to this compound is catalyzed by a two-component enzyme system encoded by the cmcI and cmcJ genes. psu.eduresearchgate.netresearchgate.net The CmcI protein exhibits methyltransferase activity, while the CmcJ protein is thought to act as a coupling protein, facilitating efficient hydroxylation at the C-7 position. researchgate.netresearchgate.net

Overexpression of both cmcI and cmcJ has been shown to be a highly effective strategy for increasing the production of this compound. researchgate.netnih.gov Studies have demonstrated that increasing the transcript levels of these genes can lead to a significant boost in the bioconversion of cephalosporin C. nih.gov For instance, the overexpression of the cephamycin C gene cluster in S. clavuligerus resulted in a seven-fold increase in production. nih.gov

Promoter Engineering for Coordinated Enzyme Expression

The coordinated expression of cmcI and cmcJ is crucial for the efficient functioning of the methoxylation enzyme complex. researchgate.netresearchgate.net Promoter engineering is a powerful technique used to precisely control the transcription levels of these genes. igem.orgmdpi.commdpi.com By placing a strong, constitutive promoter, such as ermEp*, upstream of both the cmcI and cmcJ genes, researchers can achieve a coordinated increase in their expression. researchgate.netresearchgate.net This strategy ensures that the two protein components are synthesized in the appropriate ratio for optimal enzyme activity, thereby enhancing the efficiency of the bioconversion process. researchgate.netresearchgate.net

Recombinant Strain Development (e.g., Streptomyces clavuligerus DYG3003)

The culmination of these genetic engineering efforts is the development of recombinant strains with significantly improved production capabilities. A notable example is the recombinant strain Streptomyces clavuligerus DYG3003. researchgate.netresearchgate.net In this strain, the expression of cmcI and cmcJ was modulated by placing the ermEp* promoter upstream of both genes. researchgate.netresearchgate.net This genetic modification led to an engineered transcript ratio of cmcJ to cmcI of 1.7:1. researchgate.netresearchgate.net Under optimized conditions, cell extracts from this recombinant strain were able to convert 2.0 g/L of cephalosporin C into 0.78 g/L of this compound, demonstrating the practical success of these engineering strategies. researchgate.netresearchgate.net

Table 3: Genetically Engineered Strains for Enhanced this compound Production

| Strain | Genetic Modification | Key Finding |

| Streptomyces clavuligerus::pimM | Overexpression of the pimM regulator gene | 7-fold increase in cephamycin C production. nih.gov |

| Streptomyces clavuligerus DYG3003 | Coordinated overexpression of cmcI and cmcJ using the ermEp* promoter | Achieved a bioconversion of 2.0 g/L cephalosporin C to 0.78 g/L this compound. researchgate.netresearchgate.net |

Cell-Free Biotransformation Systems

Cell-free biotransformation offers a powerful alternative to whole-cell fermentation for producing this compound. This approach utilizes enzymes extracted from microorganisms, eliminating the complexities of cellular transport and competing metabolic pathways, thereby allowing for higher substrate concentrations and potentially greater conversion efficiencies.

The in vitro conversion of Cephalosporin C into 7-alpha-Methoxycephalosporin C is effectively achieved using cell-free extracts from cephamycin-producing microorganisms, most notably Streptomyces clavuligerus. nih.govnih.gov This enzymatic process involves a two-step reaction: an initial hydroxylation at the C-7 position of the cephalosporin nucleus, followed by a methylation of the newly formed hydroxyl group. oup.compsu.edu

The reaction requires the presence of specific enzymes and cofactors. The methoxylation is catalyzed by a two-protein enzyme system encoded by the cmcI and cmcJ genes. researchgate.netresearchgate.netnih.gov Efficient conversion is dependent on the presence of both proteins, S-adenosyl-L-methionine (SAM) as the methyl group donor, 2-oxoglutarate, ferrous ions (Fe²⁺), and a reducing agent such as ascorbic acid. nih.govnih.govoup.com Research has demonstrated the feasibility of this biotransformation, achieving significant conversion yields under optimized laboratory conditions. researchgate.netoup.com For instance, an extract from a genetically engineered Streptomyces clavuligerus strain successfully converted 2.0 g/L of Cephalosporin C into 0.78 g/L of 7α-methoxycephalosporin C. researchgate.netoup.com

Table 1: Examples of In Vitro Conversion of Cephalosporin C

| Substrate | Substrate Concentration | Product | Product Concentration | Enzyme Source | Reference |

| Cephalosporin C | 2.0 g/L | 7-alpha-Methoxycephalosporin C | 0.78 g/L | Cell-free extract of recombinant Streptomyces clavuligerus DYG3003 | researchgate.netoup.com |

| Cephalosporin C | 440 µg/mL | 7-alpha-Methoxycephalosporin C | 240 µg/mL | Cell-free extract of Streptomyces clavuligerus | oup.comoup.com |

This table is interactive. You can sort and filter the data.

The enzyme system responsible for the 7-alpha-methoxylation exhibits notable substrate specificity. Studies using cell-free extracts from Streptomyces clavuligerus have shown that the enzymes efficiently catalyze the conversion of both Cephalosporin C and O-carbamoyldeacetylcephalosporin C into their corresponding 7-alpha-methoxy derivatives. nih.govnih.gov The structural requirements of the N-acyl group at the C-7 position appear to play a significant role in the formation of the enzyme-substrate complex. oup.com

However, the system is not universally effective for all cephalosporin-type molecules. The same extracts did not produce a detectable 7-alpha-methoxy derivative from deacetylcephalosporin C. nih.govnih.gov Furthermore, the conversion of deacetoxycephalosporin C occurred, but only in relatively small amounts. nih.govnih.gov When directly compared, the conversion rate of Cephalosporin C to 7-alpha-Methoxycephalosporin C was found to be eight times higher than the conversion of another substrate, 7α-demethoxycefminox, to cefminox, highlighting the system's preference for the Cephalosporin C structure. oup.comoup.com

Table 2: Substrate Specificity of the Methoxylating Enzyme System from S. clavuligerus

| Substrate | Relative Conversion Activity | Product Formed | Reference |

| Cephalosporin C | High | 7-alpha-Methoxycephalosporin C | nih.govnih.govoup.com |

| O-carbamoyldeacetylcephalosporin C | High | 7-alpha-Methoxy-O-carbamoyldeacetylcephalosporin C | nih.govnih.gov |

| Deacetoxycephalosporin C | Low / Small amounts | 7-alpha-Methoxydeacetoxycephalosporin C | nih.govnih.gov |

| Deacetylcephalosporin C | Not detected | N/A | nih.govnih.gov |

| 7α-demethoxycefminox | Low (8x less than Cephalosporin C) | Cefminox | oup.comoup.com |

This table is interactive. You can sort and filter the data.

Challenges and Strategies in Large-Scale Biotechnological Production

Transitioning the biotechnological production of this compound from laboratory-scale to large-scale industrial manufacturing presents several challenges. A primary obstacle has been the low conversion yields and the generation of toxic wastes associated with traditional chemical synthesis methods. oup.com While biotransformation offers a more environmentally friendly alternative, it has its own hurdles, including the potential instability of the enzymes involved and the often low productivity of natural microbial strains. psu.eduresearchgate.net Specifically, the C-7 hydroxylase activity can be particularly labile. psu.edu

To overcome these limitations, metabolic and strain engineering have emerged as leading strategies. A critical breakthrough has been the targeted genetic modification of the producing organisms to enhance enzymatic efficiency. Research has shown that the simple overexpression of the methoxylation genes (cmcI and cmcJ) is not sufficient. Instead, a coordinated adjustment of the expression levels of these two genes is crucial for maximizing the bioconversion efficiency. researchgate.netoup.com

A key strategy involves placing a strong, engineered promoter, such as ermEp*, upstream of both the cmcI and cmcJ genes to precisely control their transcription. researchgate.netoup.com By engineering a recombinant Streptomyces clavuligerus strain to achieve an optimal transcript ratio of cmcJ to cmcI (e.g., 1.7:1), researchers have significantly enhanced the conversion of Cephalosporin C to 7-alpha-Methoxycephalosporin C. researchgate.netoup.com This approach provides a practical and promising strategy for the efficient industrial production of this clinically important antibiotic through biotransformation, replacing less desirable chemical methods. researchgate.netoup.comresearchgate.net

Structural Biology and Advanced Enzymology of the 7 Alpha Methoxylase System

Crystallographic Studies of Biosynthetic Enzymes

Crystallographic studies have been instrumental in providing a detailed atomic-level understanding of the 7-α-methoxylase system, particularly the CmcI enzyme.

Crystal Structure Analysis of CmcI (P7)

The X-ray crystal structure of CmcI from Streptomyces clavuligerus has been solved, revealing a complex and informative architecture. psu.edunih.gov The protein, also referred to as P7, folds into two distinct domains: a smaller N-terminal domain and a larger C-terminal Rossmann domain. psu.edunih.gov The Rossmann fold is a common structural motif in nucleotide-binding proteins, and in CmcI, it is responsible for binding the cofactor S-adenosyl-L-methionine (SAM). psu.edunih.gov The structure was determined for the apo-form of the enzyme, as well as in complex with magnesium, SAM, and its demethylated product, S-adenosyl-L-homocysteine (SAH). psu.edu

Identification of Catalytic Domains and Active Sites

The C-terminal Rossmann domain of CmcI unequivocally identifies it as a SAM-dependent methyltransferase. psu.edunih.gov This domain harbors the binding site for SAM and SAH in a manner consistent with other known methyltransferases. psu.edunih.gov A key feature of the active site is the presence of a magnesium ion binding site located near the SAM binding pocket. psu.edunih.gov This Mg2+ ion is coordinated by the side chains of three aspartate residues: Asp160, Glu186, and Asp187. nih.gov Docking studies with a putative substrate, 7α-hydroxy-O-carbamoyldeacetylcephalosporin C, suggest that the 7-hydroxyl group of the substrate coordinates with this magnesium ion. psu.edunih.gov This positioning orients the α-face of the hydroxyl group towards the methyl group of SAM, facilitating the methyl transfer reaction. psu.edunih.gov

| Domain | Location | Function | Key Residues |

| N-terminal Domain | N-terminus | Oligomerization psu.eduslu.se | - |

| C-terminal Rossmann Domain | C-terminus | SAM/SAH Binding, Catalysis psu.edunih.gov | Asp160, Glu186, Asp187 (Mg2+ binding) nih.gov |

Conformational Flexibility and Oligomerization (e.g., CmcI hexamer)

In the crystalline state, CmcI molecules assemble into a hexamer. psu.edunih.gov This oligomeric arrangement is also observed in solution, as indicated by native sodium dodecyl sulfate/polyacrylamide gel electrophoresis, gel filtration, and native mass spectrometry. psu.edu The N-terminal domain of CmcI is primarily involved in forming this hexameric structure. psu.eduslu.se The formation of this higher-order structure may have implications for enzyme stability and regulation. Structural analyses have also pointed to conformational flexibility, particularly in the C-terminus, which could play a role in catalysis. slu.se

Spectroscopic and Biophysical Analysis of Enzyme-Substrate/Cofactor Interactions

Spectroscopic and biophysical techniques have complemented crystallographic data, providing dynamic information about the interactions within the 7-α-methoxylase system.

Fluorescence Spectroscopy Studies of P7 and P8 Interaction

To investigate the interaction between CmcI (P7) and CmcJ (P8), fluorescence spectroscopy has been employed. researchgate.net Studies using 5-methylaminonaphthalene-1-sulfonyl-labeled P7 (a fluorescent probe) have shown changes in fluorescence in response to increasing concentrations of P8. researchgate.net This provides direct evidence for the formation of a complex between the two proteins. researchgate.net Further supporting this, co-renaturation of the P7 and P8 polypeptides leads to the formation of a stable 59 kDa complex, which corresponds to a P7-P8 heterodimer. researchgate.net Cross-linking experiments and immunoaffinity chromatography have also confirmed that CmcI and CmcJ exist as a complex in vivo. isciii.esisciii.esresearchgate.net This tight association is essential for the efficient hydroxylation and subsequent methylation of the cephalosporin (B10832234) substrate.

Analysis of S-Adenosylmethionine Binding Motifs

The enzymatic component CmcI, a protein of approximately 28 kDa, has been identified as the S-Adenosylmethionine (SAM)-dependent methyltransferase of the 7-alpha-methoxylase system. psu.edu Structural analysis of CmcI from Streptomyces clavuligerus reveals that the enzyme folds into two distinct domains: a smaller N-terminal domain and a larger C-terminal domain. slu.sebiorxiv.org The C-terminal domain adopts a canonical Rossmann-like fold, a highly conserved structural motif characteristic of nucleotide-binding proteins, including a wide array of SAM-dependent methyltransferases. psu.eduslu.sebiorxiv.org

This Rossmann domain is responsible for binding SAM and its demethylated product, S-adenosyl-L-homocysteine (SAH). psu.edu The binding mode is consistent with that observed in other well-characterized SAM-dependent methyltransferases. rcsb.orgpsu.edu The adenine (B156593) ring of the SAM molecule is involved in hydrogen bonding and is situated within a pocket lined with hydrophobic and aromatic residues, such as Trp133, Leu201, Phe228, and Trp248, which stabilize its position through van der Waals and π-stacking interactions. nih.gov

A critical feature of the SAM binding region in CmcI is the presence of a magnesium ion (Mg²⁺) binding site in close proximity to the cofactor. psu.eduslu.se X-ray crystallography has shown that this Mg²⁺ ion is coordinated by the carboxylate side chains of three highly conserved acidic residues: Aspartate-160 (Asp160), Glutamate-186 (Glu186), and Aspartate-187 (Asp187). psu.eduslu.se This coordination is geometrically similar to that found in other methyltransferases, such as catechol-O-methyltransferase, suggesting a conserved functional role. rcsb.orgpsu.edu Docking studies propose a model where the 7α-hydroxy group of the cephalosporin substrate ligates this magnesium ion, positioning it optimally for a nucleophilic attack on the methyl group of the adjacent SAM molecule. rcsb.orgpsu.edu While structural data indicate CmcI alone can bind SAM, some biochemical studies suggest that the stable CmcI-CmcJ complex is necessary for efficient binding of both SAM and the cephalosporin substrate. isciii.es

Table 1: Key Residues in the CmcI SAM-Binding and Mg²⁺ Coordination Site

| Residue | Location/Motif | Proposed Function in CmcI | Reference |

|---|---|---|---|

| Asp160 | Mg²⁺ Binding Site | Coordination of the catalytic Mg²⁺ ion. | psu.edu |

| Glu186 | Mg²⁺ Binding Site | Coordination of the catalytic Mg²⁺ ion. | psu.edu |

| Asp187 | Mg²⁺ Binding Site | Coordination of the catalytic Mg²⁺ ion. | psu.edu |

| Multiple Residues | Rossmann-like Fold | Binding of the S-Adenosylmethionine (SAM) cofactor. | slu.sebiorxiv.org |

Mutagenesis Studies of Key Enzymatic Residues

To elucidate the functional importance of specific amino acids within the 7-alpha-methoxylase system, particularly in the CmcI enzyme, site-directed mutagenesis has been employed. psu.edunih.gov These studies are essential for confirming the roles of residues identified through structural analysis and for understanding the catalytic mechanism at a molecular level. neb.comuni-tuebingen.de

Research has primarily focused on the CmcI protein from Streptomyces clavuligerus, as attempts to express a soluble, active form of its partner protein, CmcJ, have been challenging. psu.edu Mutagenesis efforts on CmcI have centered on the highly conserved residues proposed to be critical for cofactor and substrate interaction. The key targets for these studies have been the acidic amino acids that form the magnesium-binding pocket adjacent to the SAM-binding site. psu.edu

The residues Asp160, Glu186, and Asp187, identified by X-ray crystallography as the ligands for the essential Mg²⁺ ion, have been a primary focus. psu.eduslu.se Structural data from a mutated version of CmcI, where Asp160 was replaced, has been deposited in the Protein Data Bank (PDB entry 2BM9), highlighting the importance of this specific residue in structural and functional analyses. rcsb.org Although detailed kinetic data from these specific CmcI mutations are not extensively published, the principle of such mutations is well-established in enzymology. In homologous methyltransferases and other enzymes, mutating such critical, conserved residues typically leads to a significant reduction or complete abolishment of catalytic activity. nih.govillinois.edu For instance, in the O-methyltransferase RebM, mutation of the putative catalytic residues His140 and Asp166 was shown to be critical for catalysis. nih.gov Similarly, in phosphite (B83602) dehydrogenase, mutation of the catalytic base His292 resulted in a completely inactive enzyme. illinois.edu These examples underscore the expected outcome of mutating the Mg²⁺-coordinating residues in CmcI, which are presumed to be essential for correctly positioning the substrate for the methyl transfer reaction. rcsb.orgpsu.edu

Table 2: Summary of Mutagenesis Targets in CmcI

| Enzyme | Target Residue(s) | Rationale for Mutagenesis | Expected/Observed Outcome | Reference |

|---|---|---|---|---|

| CmcI | Asp160, Glu186, Asp187 | Part of the highly conserved Mg²⁺ coordination site near the SAM cofactor. | Disruption of Mg²⁺ binding, leading to loss of catalytic activity. | rcsb.orgpsu.edu |

Advanced Research Methodologies in 7 Methoxycephalosporin C Studies

Molecular Cloning and Gene Expression Techniques for Enzyme Production

The production of enzymes involved in the 7-methoxycephalosporin C pathway for in-vitro studies is primarily achieved through molecular cloning and gene expression technologies. A key enzyme, cephalosporin (B10832234) 7-alpha-hydroxylase, which is responsible for the conversion of cephalosporins to their 7-alpha-hydroxy derivatives, has been a major focus of these efforts. nih.gov

Researchers have successfully cloned the DNA fragment encoding this enzyme from Streptomyces clavuligerus. nih.gov A 26-mer DNA probe, designed based on the N-terminal sequence of the purified enzyme, was used to screen a genomic library of S. clavuligerus constructed within the lambda GEM-11 phage system. nih.gov This led to the identification and isolation of a 1.5-kb SalI fragment that hybridized with the probe and was found to contain the entire putative cephalosporin 7-alpha-hydroxylase gene, designated cmcI. nih.gov The functionality of this cloned gene was confirmed by expressing it in Streptomyces lividans, which subsequently exhibited cephalosporin 7-alpha-hydroxylase activity. nih.gov

Similarly, the genes responsible for the conversion of cephalosporin C to this compound in Nocardia lactamdurans, cmcI and cmcJ, have been identified and expressed in Streptomyces lividans. nih.govresearchgate.net These genes encode two proteins, P7 and P8, which together constitute a two-protein component 7-alpha-cephem-methoxylase. nih.govresearchgate.net The expression of these genes in a host organism allows for the production of these enzymes in quantities sufficient for further characterization. researchgate.net

Genetic modulation of the expression levels of cmcI and cmcJ has been explored to enhance the bioconversion efficiency of cephalosporin C to this compound. researchgate.net By placing the ermEp* promoter upstream of both genes in their expression cassette, a coordinate adjustment of the enzyme amounts can be achieved, leading to improved production. researchgate.net

Protein Purification and Characterization Methodologies

Once the enzymes are produced via gene expression, they must be purified to allow for detailed characterization of their properties and function. A multi-step purification strategy is typically employed, often involving a combination of chromatographic techniques. abcam.com

For the cephalosporin 7-alpha-hydroxylase from Streptomyces clavuligerus, a purification protocol has been established that results in a nearly 390-fold purification. nih.gov This process includes:

Ion-exchange chromatography nih.gov

(NH4)2SO4 fractionation nih.gov

Gel filtration nih.gov

Dye chromatography nih.gov

The purity of the enzyme at each stage is monitored, and the final, nearly pure enzyme, can be analyzed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) . This technique separates proteins based on their molecular weight, and the cephalosporin 7-alpha-hydroxylase from S. clavuligerus migrates as a single major band with a molecular weight of approximately 32,000 Da. nih.gov

The characterization of the purified enzyme involves determining its optimal reaction conditions and kinetic parameters. For instance, the cephalosporin 7-alpha-hydroxylase exhibits optimal activity at a pH range of 7.3-7.7 and a temperature range of 20-30°C. nih.gov Kinetic studies have determined the Michaelis-Menten constant (Km) for cephalosporin C to be 0.72 mM and the maximum reaction velocity (Vmax) to be 15.4 µmol of cephalosporin C hydroxylated per minute per milligram of enzyme. nih.gov

The table below summarizes a typical purification scheme for cephalosporin 7α-hydroxylase from S. clavuligerus. portlandpress.com

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (fold) |

| Cell-free extract | 5800 | 116 | 0.02 | 100 | 1 |

| (NH4)2SO4 precipitation (40-65%) | 1900 | 95 | 0.05 | 82 | 2.5 |

| Q-Sepharose | 280 | 70 | 0.25 | 60 | 12.5 |

| Phenyl-Sepharose CL-4B | 45 | 45 | 1.0 | 39 | 50 |

| Sephacryl S-200 | 10 | 25 | 2.5 | 22 | 125 |

| Matrex Gel Red A | 1.5 | 12 | 8.0 | 10 | 400 |

Quantitative Analytical Techniques for Substrates and Products

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of substrates and products in studies of this compound biosynthesis. researchgate.netresearchgate.net This technique allows for the separation, identification, and quantification of the various cephalosporin compounds present in a reaction mixture.

In the study of cephalosporin C 7-alpha-methoxylation by cell-free extracts of Streptomyces clavuligerus, HPLC analysis complements bioassay results. researchgate.net Modification of the HPLC mobile phase, for example, from 100 mM NaH2PO4 at pH 4.2 to 200 mM at pH 4.0, can improve the resolution of peaks, enabling the separation of an unidentified peak from the 7-hydroxycephalosporin C peak. researchgate.net This allows for the direct measurement of the formation of both the intermediate, 7-hydroxycephalosporin C, and the final product, this compound. researchgate.net

A variety of HPLC methods have been developed for the analysis of cephalosporins, often utilizing a C-18 reverse-phase column. nih.gov The mobile phase typically consists of a mixture of a buffer, such as sodium acetate (B1210297), and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Detection is commonly performed using a UV detector. researchgate.net The retention times of the different cephalosporin congeners can be fine-tuned by adjusting the composition of the mobile phase. nih.gov

The table below provides an example of HPLC conditions used for the analysis of cephalosporin derivatives.

| Parameter | Condition |

| Column | C-18 reverse-phase nih.gov |

| Mobile Phase | 0.01 M sodium acetate and acetonitrile-methanol nih.gov |

| Detection | UV at 254 nm researchgate.net |

| Flow Rate | 1.0 ml/min researchgate.net |

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms and elucidate biosynthetic pathways. wikipedia.org In the context of this compound, studies utilizing ¹⁸O₂ incorporation have been crucial in determining the origin of the oxygen atom in the 7-alpha-methoxy group.

By incubating suspensions of Streptomyces clavuligerus in the presence of ¹⁸O₂, researchers were able to isolate ¹⁸O-labeled cephamycin C. nih.govnih.gov Subsequent analysis of the N-acetyl dimethyl ester derivative of this compound by chemical-ionization mass spectrometry revealed the distribution of the ¹⁸O isotope. nih.govnih.gov The results of these experiments unequivocally demonstrated that the oxygen atom of the methoxy (B1213986) group is derived from molecular oxygen (O₂). nih.govnih.gov This finding supports a mechanism involving a hydroxylation reaction at the C-7 position, followed by a methylation step.

Computational Approaches for Enzyme Mechanism Elucidation and Structure-Activity Relationships

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling , are increasingly being used to understand enzyme mechanisms and to predict the biological activity of molecules based on their structural features. whitesscience.comresearchgate.net QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

In the context of cephalosporins, QSAR models have been developed to understand the factors influencing their inhibitory activity against transpeptidase, a key enzyme in bacterial cell wall synthesis. whitesscience.comresearchgate.net These models often employ multiple linear regression (MLR) to correlate molecular descriptors with the observed biological activity. whitesscience.comresearchgate.net Descriptors such as the eccentric connective index, fragment complexity, and topological polar surface area have been found to be important for the transpeptidase inhibitory action of cephalosporin derivatives. whitesscience.comresearchgate.net

A QSAR model was developed to predict the absorption of cephalosporins in zebrafish, which can be used in toxicity studies. nih.gov This model, based on five molecular descriptors, demonstrated good predictive performance and robustness, with a predictive ability (q²) of 0.839 in leave-one-out cross-validation and 0.859 in external prediction. nih.gov Such models can be valuable tools in the early stages of drug development to estimate the internal concentrations of cephalosporins and correlate them with toxicity results. nih.gov

Future Perspectives in 7 Methoxycephalosporin C Research

Engineering of Novel 7-alpha-Methoxylase Systems for Improved Activity

The biosynthesis of 7-Methoxycephalosporin C from its precursor, Cephalosporin (B10832234) C, is catalyzed by a unique 7-alpha-cephem-methoxylase system. This enzymatic conversion is a critical step that imparts enhanced stability against certain β-lactamase enzymes. In cephamycin-producing organisms like Nocardia lactamdurans and Streptomyces clavuligerus, this system is a two-protein component enzyme encoded by the cmcI and cmcJ genes. researchgate.netnih.govnih.gov

The protein products, P7 (encoded by cmcI) and P8 (encoded by cmcJ), work in concert to introduce the methoxyl group at the C-7 position of the cephem nucleus. nih.govnih.gov Research has shown that efficient C-7 hydroxylation and the subsequent transfer of a methyl group from the co-substrate S-adenosylmethionine (SAM) require the presence of both proteins. researchgate.netnih.gov While the P7 protein alone exhibits weak hydroxylase activity, its efficiency is dramatically enhanced by the P8 protein, which is believed to function as a coupling protein. nih.govnih.gov The P7 protein contains domains similar to those found in O-methyltransferases. researchgate.netnih.gov

Future engineering efforts are focused on enhancing the catalytic efficiency and substrate specificity of this enzyme system. Key strategies include:

Protein Engineering: Site-directed mutagenesis and directed evolution can be employed to create mutant versions of the P7 and P8 proteins with improved kinetic parameters (kcat/Km). The goal is to increase the turnover rate of Cephalosporin C and potentially broaden the substrate scope to include novel cephalosporin precursors.

Cofactor Regeneration: The methoxylation reaction is dependent on cofactors such as SAM and NADH. researchgate.netnih.gov Engineering the host production strain to improve the regeneration and intracellular availability of these cofactors can significantly boost the productivity of this compound.

| Component | Encoding Gene | Function | Key Characteristics |

|---|---|---|---|

| Protein P7 | cmcI | Catalyzes C-7 hydroxylation and methyl transfer. | Shows weak hydroxylase activity alone; contains O-methyltransferase domains. researchgate.netnih.gov |

| Protein P8 | cmcJ | Acts as a coupling protein to enhance P7 activity. | Essential for efficient methoxylation; forms a complex with P7. nih.govcsic.es |

Design and Synthesis of Advanced Cephem Analogues with Modified Molecular Interactions

The 7-methoxy group is crucial for the activity of cephamycins, providing steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamase enzymes. This principle guides the rational design of new cephem analogues with enhanced antimicrobial properties and resistance to evolving β-lactamase variants.

Research in this area focuses on synthesizing novel cephalosporin derivatives with modifications at the C-7 and C-3 positions to modulate their interaction with bacterial targets, primarily Penicillin-Binding Proteins (PBPs), and resistance enzymes. For instance, the synthesis of cephalexin derivatives equipped with chemical tethers has been explored to study how structural modifications affect binding to PBPs and hydrolysis by various β-lactamases. rsc.org In one study, it was found that the β-lactamase CTX-M-15 favored the hydrolysis of the parent cephalexin, whereas AmpC and NDM-1 favored the modified, tethered analogues, highlighting the complex nature of enzyme-substrate interactions. rsc.orgresearchgate.net

Future design and synthesis strategies will likely involve:

Structure-Based Drug Design: Utilizing high-resolution crystal structures of PBPs and β-lactamases to design C-7 substituents that maximize binding affinity to the target PBPs while minimizing recognition by resistance enzymes.

Combinatorial Chemistry: Creating libraries of cephem analogues with diverse side chains at the C-7 and C-3 positions to screen for compounds with superior activity against multidrug-resistant pathogens.

Bioisosteric Replacement: Replacing the methoxy (B1213986) group with other small, sterically similar, and electronically appropriate functional groups to fine-tune the analogue's stability, potency, and pharmacokinetic properties. The activity of cephalosporins has been found to be highly sensitive to the C-7 substituents. nih.gov

| Cephem Analogue | Key Structural Feature | Reported Activity Enhancement |

|---|---|---|

| Cefixime | Aminothiazolyl side chain | More active than reference drugs against E. coli and K. pneumoniae. nih.gov |

| Cefpodoxime proxetil | Aminothiazolyl side chain | More active than cephalexin against Staphylococcus aureus. nih.gov |

| Cefotiam hexetil | Aminothiazolyl side chain | More active than cephalexin against Staphylococcus aureus. nih.gov |

Integration of Synthetic Biology for Sustainable and Efficient Production

Synthetic biology offers powerful tools to re-engineer microbial hosts for the optimized production of this compound and its precursors. nih.gov This approach moves beyond traditional strain improvement by employing rational, engineering-based principles to construct novel biosynthetic pathways and regulatory circuits. nih.govmdpi.com The goal is to create "smart" cell factories that are more efficient and sustainable than current production methods, which often rely on complex and environmentally taxing chemical synthesis steps. mdpi.com

Key applications of synthetic biology in this context include:

Pathway Engineering: Assembling the entire biosynthetic pathway for this compound in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. This involves transferring and optimizing the expression of all necessary genes, from the initial peptide synthesis to the final methoxylation step. This "parts-to-devices" approach allows for modular optimization of the metabolic pathway. nih.gov

In Vivo Synthesis of Precursors: A significant advance has been the development of transgenic approaches to produce the core cephalosporin nucleus in vivo. For example, expressing bacterial cephalosporin C acylase (CCA) genes in the Cephalosporin C-producing fungus Acremonium chrysogenum allows for a one-step conversion of Cephalosporin C to 7-aminocephalosporanic acid (7-ACA), a key building block for semi-synthetic cephalosporins. mdpi.com This integrated bioprocess bypasses the need for costly and waste-intensive in vitro enzymatic or chemical deacylation steps. mdpi.com

Deeper Understanding of Structure-Function Relationships at the Molecular Level

A profound understanding of how the three-dimensional structure of this compound and its analogues dictates their biological function is fundamental to future progress. This involves elucidating the precise molecular interactions between the antibiotic, its target proteins, and the enzymes that confer resistance.

Future research will focus on:

High-Resolution Structural Biology: Using X-ray crystallography and cryo-electron microscopy to solve the structures of cephem analogues in complex with their PBP targets and various β-lactamases. These structures provide a molecular blueprint for understanding binding affinity and the catalytic mechanisms of hydrolysis.

Computational Modeling and Simulation: Molecular dynamics simulations can reveal the dynamic behavior of the antibiotic in the active site of an enzyme. nih.gov This can help predict how specific modifications to the cephem scaffold will affect its stability and interaction with key amino acid residues, guiding the design of more potent and resistant analogues.

Biosynthetic Enzyme Complexes: Further characterizing the structure and dynamics of the P7-P8 methoxylase complex will provide insights into its catalytic mechanism. csic.es Understanding how these proteins interact and recognize their substrate can inform efforts to engineer the system for novel activities.

By integrating these advanced research strategies, the scientific community can continue to develop novel cephalosporin-based antibiotics that are effective against emerging resistant pathogens, ensuring the longevity of this critical class of therapeutic agents.

常见问题

Q. What are the key enzymatic mechanisms involved in the biosynthesis of 7-methoxycephalosporin C?